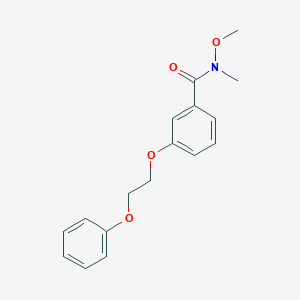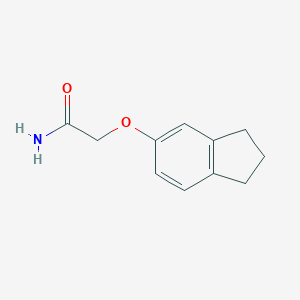![molecular formula C23H22N2O2 B269470 N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B269470.png)
N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide, commonly referred to as EMBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EMBC belongs to the class of benzamide derivatives and has been studied extensively for its ability to inhibit certain enzymes and receptors in the body.
作用機序
The mechanism of action of EMBC involves the inhibition of certain enzymes and receptors in the body. EMBC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs can lead to increased expression of certain genes, which can have therapeutic effects. EMBC has also been shown to inhibit the activity of the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. Inhibition of the dopamine transporter can lead to increased dopamine levels, which can have therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects
EMBC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. EMBC has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases. In addition, EMBC has been shown to have anti-viral effects, which can be beneficial in the treatment of viral infections. EMBC has also been shown to have neuroprotective effects, which can be beneficial in the treatment of neurological disorders.
実験室実験の利点と制限
EMBC has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. EMBC has also been shown to have low toxicity, making it a safe compound to work with. However, EMBC has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. EMBC also has a short half-life, which can make it difficult to study its long-term effects in vivo.
将来の方向性
There are several future directions for research on EMBC. One potential area of research is the development of EMBC analogs that have improved solubility and pharmacokinetic properties. Another area of research is the study of EMBC in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to understand the long-term effects of EMBC in vivo and its potential for use in clinical settings.
Conclusion
In conclusion, EMBC is a promising compound that has potential therapeutic properties for the treatment of various diseases. Its mechanism of action involves the inhibition of certain enzymes and receptors in the body. EMBC has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral properties. While EMBC has some limitations for lab experiments, there are several future directions for research on this compound that can lead to the development of new therapies for various diseases.
合成法
The synthesis of EMBC involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with N-(4-aminophenyl) ethylacetamide to form the final product, EMBC. The synthesis method of EMBC has been optimized over the years to improve yield and purity.
科学的研究の応用
EMBC has been studied extensively for its potential therapeutic properties. It has been shown to inhibit the activity of certain enzymes and receptors in the body, making it a promising candidate for the treatment of various diseases. EMBC has been studied for its potential anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide |
|---|---|
分子式 |
C23H22N2O2 |
分子量 |
358.4 g/mol |
IUPAC名 |
N-[4-[ethyl(phenyl)carbamoyl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C23H22N2O2/c1-3-25(21-10-5-4-6-11-21)23(27)18-12-14-20(15-13-18)24-22(26)19-9-7-8-17(2)16-19/h4-16H,3H2,1-2H3,(H,24,26) |
InChIキー |
VJBVKODTRKFBTD-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C |
正規SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269388.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B269389.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269391.png)




![4-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269397.png)


![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)


